(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Overview
Description
The compound (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate is a complex organic molecule that features a unique combination of functional groups, including a dioxane ring, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the dioxane ring and the thiazole ring separately. The dioxane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions. The thiazole ring is often prepared via a condensation reaction between a thioamide and a haloketone.
Once the two rings are prepared, they are linked together through a carbamate formation reaction. This involves the reaction of the dioxane derivative with an isocyanate derivative of the thiazole compound under mild conditions, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of automated systems for the carbamate formation reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate: can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the thiazolidine derivative.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiazole ring can bind to specific enzymes, inhibiting their activity. The overall effect of the compound is determined by the combined actions of these functional groups.
Comparison with Similar Compounds
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate: can be compared with other similar compounds such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Carbamate derivatives: Compounds containing the carbamate functional group.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S3/c1-12(2)21-6-13(7-22-12,16(18)19)5-20-11(17)14-8-9(23-3)15-25-10(8)24-4/h5-7H2,1-4H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPMALDYUPUOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(COC(=O)NC2=C(SN=C2SC)SC)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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